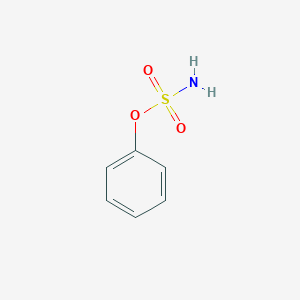

Phenylsulfamate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

phenyl sulfamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIYZMDJFLKIEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452510 |

Source

|

| Record name | phenyl sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19792-91-7 |

Source

|

| Record name | phenyl sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | phenyl sulfamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Phenylsulfamates on Steroid Sulfatase

Introduction

Steroid sulfatase (STS), a microsomal enzyme encoded by the STS gene, plays a pivotal role in the biosynthesis of active steroid hormones.[1] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1] This enzymatic activity is a critical control point in steroid metabolism, particularly in hormone-dependent tissues. The significance of STS in pathologies like estrogen receptor-positive (ER+) breast cancer, prostate cancer, and endometriosis has positioned it as a compelling therapeutic target.[2][3]

This guide provides a comprehensive technical overview of the mechanism of action of phenylsulfamate-based inhibitors on steroid sulfatase. We will delve into the intricate catalytic mechanism of STS, the molecular interactions governing the irreversible inhibition by phenylsulfamates, and provide detailed experimental protocols for researchers in drug discovery and development.

The Catalytic Machinery of Steroid Sulfatase

The catalytic activity of all sulfatases, including STS, is dependent on a unique post-translational modification within their active site: the conversion of a conserved cysteine residue to a Cα-formylglycine (FGly).[4] This FGly residue is the lynchpin of the catalytic mechanism.

The Active Site Environment

The active site of human STS is a well-defined cavity at the interface of a polar and a hydrophobic domain.[3] A critical calcium ion (Ca²⁺) is coordinated by several conserved amino acid residues and plays a crucial role in catalysis.[5] Key residues within the active site create a specific environment for the binding of steroid sulfates and the subsequent hydrolysis reaction.

Step-by-Step Catalytic Mechanism

The hydrolysis of a steroid sulfate by STS is proposed to proceed through a multi-step mechanism involving the activation of the catalytic formylglycine residue:

-

Hydration of Formylglycine: The aldehyde group of the FGly residue is hydrated by a water molecule to form a geminal diol (gem-diol).[4] This hydrated form of FGly is the catalytically active species.

-

Substrate Binding: The steroid sulfate substrate binds to the active site, with the steroid moiety interacting with hydrophobic residues and the sulfate group positioned in proximity to the hydrated FGly and the Ca²⁺ ion.

-

Nucleophilic Attack: One of the hydroxyl groups of the gem-diol, activated by the Ca²⁺ ion, performs a nucleophilic attack on the sulfur atom of the steroid sulfate.

-

Formation of a Covalent Intermediate: This attack leads to the formation of a transient covalent intermediate where the sulfate group is attached to the FGly residue.

-

Release of the Steroid: The bond between the steroid and the sulfate is cleaved, and the unconjugated steroid is released from the active site.

-

Hydrolysis and Regeneration: The sulfated FGly intermediate is then hydrolyzed by a water molecule, releasing the sulfate ion and regenerating the active gem-diol form of FGly, ready for another catalytic cycle.

Caption: The catalytic cycle of steroid sulfatase.

Phenylsulfamates: Potent Irreversible Inhibitors

The discovery of estrone-3-O-sulfamate (EMATE) as a potent, active site-directed irreversible inhibitor of STS paved the way for the development of a new class of therapeutic agents.[6] These inhibitors, characterized by an aryl sulfamate ester pharmacophore, have shown significant promise in clinical trials.[2] A prominent non-steroidal example is Irosustat (STX64, 667-Coumate), which has been extensively studied in hormone-dependent cancers.[2][4]

The Mechanism of Irreversible Inhibition: Sulfamoylation

Phenylsulfamate-based inhibitors act as "suicide substrates," meaning they are processed by the enzyme's catalytic machinery, leading to the generation of a reactive species that covalently modifies and inactivates the enzyme. The proposed mechanism of irreversible inhibition involves the following steps:

-

Binding to the Active Site: The phenylsulfamate inhibitor binds to the STS active site in a manner analogous to the natural substrate.

-

Catalytic Processing: The enzyme's catalytic machinery, specifically the hydrated FGly residue, initiates a nucleophilic attack on the sulfur atom of the sulfamate group.

-

Generation of a Reactive Intermediate: This leads to the release of the phenol leaving group and the formation of a highly reactive sulfamoyl-enzyme intermediate. It is postulated that this may involve the formation of an imine-type functionality.

-

Covalent Modification: The reactive intermediate then covalently modifies a nucleophilic residue within the active site, most likely the formylglycine itself, through a process called sulfamoylation. This covalent bond formation is irreversible.

Caption: Irreversible inhibition of STS by phenylsulfamates.

Quantitative Analysis of Phenylsulfamate Inhibitors

The potency of phenylsulfamate inhibitors is typically characterized by their 50% inhibitory concentration (IC₅₀). For irreversible inhibitors, the IC₅₀ is time-dependent. A more rigorous characterization involves determining the inhibition constant (Kᵢ) and the maximal rate of inactivation (kᵢₙₐcₜ). While specific, experimentally determined Kᵢ and kᵢₙₐcₜ values for all inhibitors are not always readily available in the literature, their IC₅₀ values provide a valuable measure of their potency.

| Inhibitor | Type | Target Cell/Enzyme Source | IC₅₀ | Reference(s) |

| EMATE | Steroidal | JEG-3 cells | 0.015 - 0.025 nM | [4] |

| Irosustat | Non-steroidal | JEG-3 cells | 0.015 - 0.025 nM | [4] |

| STX213 | Steroidal | Placental microsomes | 1 nM | [7] |

| Compound 5 | Steroidal | Transfected 293 cells | 0.15 nM (for E1S) | [8] |

Experimental Protocols

Protocol 1: Steroid Sulfatase Activity Assay Using Tritiated Estrone Sulfate

This protocol describes a whole-cell assay to measure STS activity using a radiolabeled substrate.

Materials:

-

Cell line expressing STS (e.g., MCF-7, JEG-3, or transfected HEK293 cells)

-

Cell culture medium

-

[6,7-³H]Estrone sulfate ([³H]E1S)

-

Unlabeled estrone sulfate (E1S)

-

[4-¹⁴C]Estrone ([¹⁴C]E1) (for monitoring procedural losses)

-

Toluene

-

Scintillation vials

-

Scintillation fluid

-

37°C incubator

-

Liquid scintillation counter

Procedure:

-

Cell Culture: Plate cells in appropriate multi-well plates and grow to confluence.

-

Preparation of Reaction Mixture: Prepare the reaction mixture in the cell culture medium containing [³H]E1S (e.g., 4 x 10⁵ dpm per well) and unlabeled E1S to a final desired concentration (e.g., 20 µM). Include [¹⁴C]E1 (e.g., 1 x 10⁴ dpm per well) to monitor for procedural losses during extraction.

-

Incubation: Remove the growth medium from the cells and add the reaction mixture. Incubate for a defined period (e.g., 18 hours) at 37°C.

-

Extraction of Estrone: After incubation, add toluene to each well to extract the product, estrone ([³H]E1). Mix thoroughly.

-

Separation: Allow the phases to separate. The upper toluene phase contains the estrone, while the lower aqueous phase contains the unreacted estrone sulfate.

-

Scintillation Counting: Transfer an aliquot of the toluene phase to a scintillation vial, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the amount of [³H]E1S converted to [³H]E1, correcting for procedural losses using the recovery of the [¹⁴C]E1 internal standard. Express STS activity as pmol of E1S hydrolyzed per mg of protein per hour.

Protocol 2: Kinetic Analysis of Irreversible Inhibition

This protocol outlines a method to determine the kinetic parameters Kᵢ and kᵢₙₐcₜ for an irreversible STS inhibitor.

Materials:

-

Purified recombinant human STS or microsomal preparation

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

[³H]Estrone sulfate

-

Irreversible inhibitor of interest

-

Scintillation counter and consumables

Procedure:

-

Time-Dependent IC₅₀ Determination:

-

Perform the STS activity assay as described in Protocol 1, but with a range of inhibitor concentrations.

-

Crucially, vary the pre-incubation time of the enzyme with the inhibitor before adding the substrate.

-

Generate IC₅₀ curves for each pre-incubation time point. You will observe that the IC₅₀ value decreases with increasing pre-incubation time.

-

-

Data Analysis to Determine Kᵢ and kᵢₙₐcₜ:

-

The relationship between the time-dependent IC₅₀, Kᵢ, and kᵢₙₐcₜ can be described by the following equation:

IC₅₀(t) = Kᵢ * (1 + [S]/Kₘ) / (1 - e^(-kₒbs*t))

where:

-

IC₅₀(t) is the IC₅₀ at a given pre-incubation time 't'

-

Kᵢ is the inhibition constant

-

[S] is the substrate concentration

-

Kₘ is the Michaelis constant for the substrate

-

kₒbs is the observed rate of inactivation, which is related to kᵢₙₐcₜ by: kₒbs = kᵢₙₐcₜ * [I] / (Kᵢ + [I])

-

-

Alternatively, a simpler method involves plotting the observed rate of inactivation (kₒbs) against the inhibitor concentration [I]. The kₒbs at each inhibitor concentration can be determined by fitting the decrease in enzyme activity over time to a first-order decay model.

-

The plot of kₒbs versus [I] will typically follow a hyperbolic curve, which can be fitted to the Michaelis-Menten equation to determine kᵢₙₐcₜ (the Vₘₐₓ of the plot) and Kᵢ (the concentration of inhibitor that gives half-maximal inactivation rate).

-

Caption: Workflow for kinetic analysis of irreversible STS inhibition.

Protocol 3: Expression and Purification of Recombinant Human Steroid Sulfatase

This protocol provides a general framework for the expression of human STS in mammalian cells and its subsequent purification.

Materials:

-

Expression vector containing the full-length human STS cDNA (e.g., pcDNA3.1)

-

Mammalian cell line suitable for protein expression (e.g., HEK293, BHK-21)

-

Transfection reagent

-

Cell culture medium and supplements

-

Lysis buffer (e.g., Tris-HCl with protease inhibitors and a mild detergent like Triton X-100)

-

Affinity chromatography resin (e.g., Ni-NTA for His-tagged STS)

-

Wash and elution buffers for chromatography

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Transfection: Transfect the mammalian cells with the STS expression vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Expression: Culture the transfected cells for 48-72 hours to allow for protein expression.

-

Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer to solubilize the microsomal STS.

-

Purification by Affinity Chromatography (for tagged protein):

-

If the STS protein is engineered with an affinity tag (e.g., a His-tag), incubate the cell lysate with the appropriate affinity resin.

-

Wash the resin extensively with a wash buffer to remove non-specifically bound proteins.

-

Elute the purified STS from the resin using an elution buffer (e.g., containing imidazole for His-tagged proteins).

-

-

Purification of Untagged Protein: For untagged STS, a multi-step chromatography approach may be necessary, potentially involving ion-exchange and size-exclusion chromatography.

-

Analysis of Purity: Analyze the purified protein fractions by SDS-PAGE and confirm the identity of STS by Western blotting using an anti-STS antibody.

-

Activity Assay: Confirm that the purified STS is catalytically active using the STS activity assay described in Protocol 1.

Conclusion

The irreversible inhibition of steroid sulfatase by phenylsulfamate-based compounds represents a validated and promising strategy for the treatment of hormone-dependent diseases. A thorough understanding of the enzyme's catalytic mechanism and the molecular details of its inactivation is paramount for the rational design of next-generation inhibitors with improved potency and selectivity. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the activity of STS and to characterize the kinetic properties of novel inhibitors, thereby accelerating the development of new therapies targeting this critical enzyme.

References

-

Ahmed, V., Liu, Y., & Taylor, S. D. (2009). Multiple pathways for the irreversible inhibition of steroid sulfatase with quinone methide-generating suicide inhibitors. Chembiochem, 10(9), 1457-1461. [Link]

-

Purohit, A., Williams, G. J., Howarth, N. M., Potter, B. V., & Reed, M. J. (1995). Inactivation of steroid sulfatase by an active site-directed inhibitor, estrone-3-O-sulfamate. Biochemistry, 34(36), 11508-11514. [Link]

-

Woo, L. W., Ganeshapillai, D., Purohit, A., & Potter, B. V. (2011). Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495). ChemMedChem, 6(10), 1893-1905. [Link]

-

Rapp, P. B., Murai, K., Ichiishi, N., Leahy, D. K., & Miller, S. J. (2020). Efficient General Method for Sulfamoylation of a Hydroxyl Group. Organic letters, 22(1), 168-174. [Link]

-

Stein, C., Hille, A., Seidel, J., Rijnbout, S., Waheed, A., Schmidt, B., ... & von Figura, K. (1989). Cloning and expression of human steroid-sulfatase. The Journal of biological chemistry, 264(23), 13865-13872. [Link]

-

Ghosh, D. (2007). Human sulfatases: a structural perspective to catalysis. Cellular and Molecular Life Sciences, 64(15), 2013-2022. [Link]

-

Poirier, D., & Maltais, R. (1999). Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17α-benzyl (or 4′-tert-butylbenzyl) estra-1, 3, 5 (10)-trienes: combination of two substituents at positions C3 and c17α of estradiol. Journal of medicinal chemistry, 42(12), 2280-2286. [Link]

-

Seiler, J. B., Bivic, A., Vives, R. R., & Lortat-Jacob, H. (2019). Expression and purification of recombinant extracellular sulfatase HSulf-2 allows deciphering of enzyme sub-domain coordinated role for the binding and 6-O-desulfation of heparan sulfate. Cellular and Molecular Life Sciences, 76(9), 1807-1819. [Link]

-

Lee, C., & Au, M. (2012). Expression in Escherichia Coli, Purification, and Functional Reconstitution of Human Steroid 5α-Reductases. Journal of visualized experiments: JoVE, (62). [Link]

-

Gardner, J. D., Sanford, A. G., Niphakis, M. J., & Cravatt, B. F. (2021). Purification, Characterization, and Structural Studies of a Sulfatase from Pedobacter yulinensis. International journal of molecular sciences, 22(25), 13689. [Link]

-

Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery. A guide for medicinal chemists and pharmacologists. Methods in molecular biology (Clifton, N.J.), 291, 1-26. [Link]

-

Foster, P. A., Chander, S. K., Newman, S. P., Jhalli, R., Woo, L. W., Potter, B. V., ... & Purohit, A. (2008). A new steroid-based N-propyl piperidinedione derivative of EMATE, is a second-generation steroid sulfatase inhibitor. The Journal of steroid biochemistry and molecular biology, 111(1-2), 108-115. [Link]

-

Krippendorff, B. F., Neuhoff, S., Huisinga, W., & Kloft, C. (2009). Mechanism-based inhibition: deriving KI and kinact directly from time-dependent IC50 values. Journal of biomolecular screening, 14(7), 771-779. [Link]

-

Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2024). Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. ACS medicinal chemistry letters. [Link]

-

Ashenhurst, J. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. [Link]

-

Bio-Rad Laboratories. (2023). Step-by-Step Guide to Expressing Recombinant Protein in E. coli. Patsnap Synapse. [Link]

-

Krippendorff, B. F., Huisinga, W., & Kloft, C. (2009). An alternative method for the determination of Ki and kinact parameters for irreversible inhibitor profiling. Charles River. [Link]

-

Thomas, M. P., & Potter, B. V. (2021). Irosustat: Clinical Steroid Sulfatase Inhibitor. Encyclopedia, 1(1), 175-186. [Link]

-

Leah4sci. (2024, February 13). Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session [Video]. YouTube. [Link]

-

Grokipedia. (2026, January 7). Steroid sulfatase. [Link]

-

Demkowicz, S., & Rachon, J. (2020). Recent progress in the development of steroid sulfatase inhibitors–examples of the novel and most promising compounds from the last decade. RSC medicinal chemistry, 11(5), 548-563. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfamate synthesis by sulfamoylation. [Link]

-

LibreTexts Chemistry. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

Sources

- 1. Steroid sulfatase: A systematic study on the isolation, single step purification, and identification of its new inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Sulfamate synthesis by sulfamoylation [organic-chemistry.org]

- 4. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cloning and expression of human steroid-sulfatase. Membrane topology, glycosylation, and subcellular distribution in BHK-21 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aryl O-Sulfamate Pharmacophore: A Keystone in Modern Oncology Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

First identified in 1994, the aryl O-sulfamate pharmacophore has emerged as a remarkably versatile scaffold in oncology, leading to the development of "first-in-class" drugs with diverse mechanisms of action.[1][2] This guide provides a comprehensive overview of the discovery, mechanistic underpinnings, and clinical evolution of aryl O-sulfamate-based therapeutics. We will delve into the core enzyme targets, namely steroid sulfatase (STS) and carbonic anhydrases (CAs), and elucidate the structure-activity relationships that govern inhibitor potency and selectivity. Furthermore, this whitepaper will furnish detailed experimental protocols and showcase the preclinical and clinical journey of key compounds, offering actionable insights for professionals in the field of drug discovery and development.

Introduction: The Genesis of a Powerful Pharmacophore

The journey of the aryl O-sulfamate moiety in oncology began with the exploration of structural analogues of estrone sulfate (E1S) in the early 1990s.[3] Initial efforts focused on developing reversible inhibitors of steroid sulfatase (STS), a pivotal enzyme in the biosynthesis of active estrogens and androgens.[3][4] A breakthrough occurred in 1994 with the report that estrone-3-O-sulfamate (EMATE) acts as an irreversible, active-site-directed inhibitor of STS.[1][3][5] This discovery laid the foundation for extensive drug discovery programs that have since yielded a portfolio of both steroidal and non-steroidal drug candidates, with promising applications in hormone-dependent cancers and other diseases.[1][3][5]

The versatility of the aryl O-sulfamate pharmacophore is one of its most compelling attributes, enabling it to function through at least three distinct mechanisms of action.[1][3][5] This has led to the design of not only direct STS inhibitors like Irosustat, but also dual-targeting agents and multi-targeting compounds that can, for instance, disrupt microtubule formation.[1][3]

The Primary Target: Steroid Sulfatase (STS) in Hormone-Dependent Cancers

The Rationale for STS Inhibition

Many cancers, particularly those of the breast, endometrium, and prostate, are hormone-dependent, meaning their growth is fueled by estrogens and androgens.[3][6] After menopause, the primary source of estrogens is no longer the ovaries but peripheral tissues, where inactive steroid sulfates like estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) are converted into their active forms.[4][7] STS is the enzyme responsible for this critical hydrolysis step.[4][6]

By inhibiting STS, the production of estrone and DHEA is blocked, thereby cutting off the supply of precursors for more potent estrogens and androgens that drive tumor proliferation.[2][6] This mechanism offers a powerful therapeutic strategy, especially for patients who have developed resistance to other endocrine therapies like aromatase inhibitors.[8]

Mechanism of Irreversible Inhibition

The prevailing hypothesis for the irreversible inhibition of STS by aryl O-sulfamates involves the transfer of the sulfamoyl group to a unique formylglycine (FGly) residue within the enzyme's active site.[5][9][10] This covalent modification permanently inactivates the enzyme. The bridging oxygen atom in the sulfamate moiety is crucial for this irreversible, time-dependent inhibition.[3]

Diagram: Proposed Mechanism of STS Inactivation

Caption: Proposed mechanism of irreversible STS inhibition by an aryl O-sulfamate.

Key Aryl O-Sulfamate Drugs in Development

Irosustat (STX64, BN83495): The Clinical Pioneer

Irosustat, a non-steroidal tricyclic coumarin-based compound, was the first STS inhibitor to enter clinical trials for hormone-dependent cancers.[2][11] It has demonstrated potent and irreversible inhibition of STS, leading to significant reductions in the serum levels of active steroids.[2][12]

Table 1: Clinical Trial Highlights for Irosustat

| Phase | Indication | Key Findings | Reference |

| Phase I | Advanced Breast Cancer | Well-tolerated; achieved ≥95% STS inhibition. | [8] |

| Phase II | Advanced Breast Cancer (in combination with an aromatase inhibitor) | Showed clinical benefit in patients progressing on first-line AI therapy. | [2] |

| Phase II | Endometrial Cancer | Development as monotherapy halted after futility analysis. | [2][12] |

| Phase I | Prostate Cancer | Safe and well-tolerated; demonstrated pharmacodynamic proof of concept. | [2] |

Estradiol-3-O-sulfamate (E2MATE, PGL2001): A Dual-Action Agent

Initially developed for hormone replacement therapy, E2MATE was repurposed for conditions like endometriosis due to its potent STS inhibitory activity.[2] In premenopausal women, it exhibits tissue-selective antiestrogenic effects in the endometrium without affecting circulating estradiol levels.[2]

Expanding the Target Landscape: Carbonic Anhydrase Inhibition

The aryl O-sulfamate pharmacophore has also proven effective in targeting another class of enzymes crucial to cancer biology: carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[13][14]

The Role of CA IX and CA XII in Cancer

CA IX and CA XII are transmembrane enzymes that are highly overexpressed in a variety of solid tumors and are often associated with hypoxia, a hallmark of aggressive cancers.[15][16][17] These enzymes play a critical role in regulating pH in the tumor microenvironment. By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, they contribute to extracellular acidosis and the maintenance of a neutral intracellular pH, which promotes tumor cell survival, proliferation, invasion, and metastasis.[15][16][18][19]

Aryl O-Sulfamates as CA Inhibitors

Aryl O-sulfamates have been identified as potent inhibitors of CA IX and XII, often exhibiting nanomolar affinities.[13][20] The sulfamate moiety is key to their inhibitory activity. X-ray crystallography studies have revealed that isoform-specific interactions are responsible for the high selectivity of some compounds for CA IX over the ubiquitous CA II isoform.[14] This selectivity is a critical attribute for minimizing off-target effects.

Diagram: Role of CA IX/XII in the Tumor Microenvironment

Caption: CA IX/XII contribute to an acidic tumor microenvironment, promoting cancer progression.

Structure-Activity Relationship (SAR) and Drug Design

The development of potent and selective aryl O-sulfamate inhibitors has been guided by extensive SAR studies.[3]

-

The Sulfamate Group: The unsubstituted sulfamate moiety (–OSO2NH2) is generally essential for irreversible inhibition of STS.[3] N,N-dimethylation of the sulfamate group can significantly weaken or abolish STS inhibitory activity.[11]

-

The Aryl Scaffold: Both steroidal and non-steroidal scaffolds have proven effective. For non-steroidal inhibitors like Irosustat, modifications to the polycyclic core, such as expanding the size of the aliphatic ring, can modulate potency.[11]

-

Substitutions: The addition of certain functional groups to the aryl ring system can enhance binding affinity and selectivity for both STS and CA isoforms. For instance, fluorine substitutions on a terminal aromatic ring of triazole-based STS inhibitors have been shown to increase potency.[21]

Experimental Protocols: A Practical Guide

Synthesis of Aryl O-Sulfamates

A common method for synthesizing aryl O-sulfamates involves the reaction of a phenolic precursor with sulfamoyl chloride in the presence of a base. Alternative, milder methods using reagents like hexafluoroisopropyl sulfamate have also been developed.[22]

Step-by-Step General Synthesis Protocol:

-

Dissolution: Dissolve the starting phenol in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).

-

Base Addition: Add a base (e.g., triethylamine, pyridine) to the solution and cool to 0°C.

-

Sulfamoylation: Add sulfamoyl chloride dropwise to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography.

In Vitro Enzyme Inhibition Assays

Steroid Sulfatase (STS) Activity Assay:

-

Enzyme Source: Utilize placental microsomes or lysates from STS-expressing cancer cell lines (e.g., MCF-7, JEG-3).[3][23]

-

Substrate: Use a radiolabeled substrate, such as [3H]-estrone sulfate.

-

Incubation: Incubate the enzyme source with the test inhibitor at various concentrations for a defined period.

-

Reaction Initiation: Add the radiolabeled substrate to start the reaction.

-

Reaction Termination & Extraction: Stop the reaction and extract the product (e.g., [3H]-estrone) using an organic solvent.

-

Quantification: Measure the radioactivity of the product using liquid scintillation counting.

-

Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Carbonic Anhydrase (CA) Inhibition Assay:

-

A stopped-flow spectrophotometric method is commonly used to measure the inhibition of CO2 hydration. This assay monitors the pH change associated with the enzymatic reaction.

Cell-Based Assays

Cell Proliferation Assay (e.g., MTT or SRB Assay):

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for STS, MDA-MB-231 for CA IX) in 96-well plates.

-

Treatment: Treat the cells with a range of concentrations of the aryl O-sulfamate inhibitor.

-

Incubation: Incubate for a period that allows for multiple cell doublings (e.g., 72-96 hours).

-

Staining: Add MTT or SRB reagent and incubate.

-

Solubilization & Measurement: Solubilize the formazan crystals (MTT) or the protein-bound dye (SRB) and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

The discovery of the aryl O-sulfamate pharmacophore represents a significant advancement in oncology drug development.[3] Its ability to irreversibly inhibit steroid sulfatase has provided a crucial therapeutic avenue for hormone-dependent cancers.[6][8] The subsequent discovery of its potent activity against tumor-associated carbonic anhydrases has further broadened its therapeutic potential, opening up new possibilities for treating aggressive, hypoxic tumors.[13][14]

Future research will likely focus on:

-

Developing next-generation inhibitors: Synthesizing novel aryl O-sulfamates with improved potency, selectivity, and pharmacokinetic profiles.

-

Dual- and multi-targeting agents: Designing single molecules that can simultaneously inhibit STS, CAs, and other relevant cancer targets to overcome drug resistance.

-

Combination therapies: Exploring the synergistic effects of aryl O-sulfamate inhibitors with existing chemotherapies, targeted therapies, and immunotherapies.[15]

-

Expanding indications: Investigating the therapeutic potential of these compounds in other cancers and non-oncological conditions.[8]

The aryl O-sulfamate pharmacophore continues to be a rich source of innovation, promising to deliver new and effective treatments for a range of challenging diseases.

References

-

Potter, B. V. L., & Purohit, A. (2015). Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health. Journal of Medicinal Chemistry, 58(19), 7634–7658. [Link]

-

Potter, B. V. L., & Purohit, A. (2015). Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health. PubMed. [Link]

-

Potter, B. V. L., & Purohit, A. (2015). Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health. ACS Publications. [Link]

-

Rizner, T. L. (2021). Steroid sulfatase and sulfotransferases in the estrogen and androgen action of gynecological cancers: current status and perspectives. PMC - NIH. [Link]

-

Nocentini, A., et al. (2021). Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. Taylor & Francis Online. [Link]

-

Purohit, A., & Reed, M. J. (2009). The development of steroid sulfatase iInhibitors for hormone-dependent cancer therapy. University of Bath's research portal. [Link]

-

Potter, B. V. L. (2021). Irosustat: Clinical Steroid Sulfatase Inhibitor. Encyclopedia.pub. [Link]

-

Purohit, A., & Foster, P. A. (2012). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. PMC - NIH. [Link]

-

Reed, M. J., et al. (2005). Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. Oxford Academic. [Link]

-

Woo, L. W. L., et al. (2011). Steroid sulfatase inhibitors for estrogen- and androgen-dependent cancers. PubMed. [Link]

-

He, Y., et al. (2025). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. PubMed. [Link]

-

He, Y., et al. (2025). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. ResearchGate. [Link]

-

Jamali, S., et al. (2020). The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis. PubMed. [Link]

-

Wikipedia. Irosustat. [Link]

-

Wikipedia. Steroid sulfatase. [Link]

-

Gieling, R. G., et al. (2020). Preclinical Evaluation of Ureidosulfamate Carbonic Anhydrase IX/XII Inhibitors in the Treatment of Cancers. MDPI. [Link]

-

Alzheimer's Drug Discovery Foundation. (2025). Irosustat (also known as STX64). [Link]

-

University of Bath's research portal. Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Womens Health - Fingerprint. [Link]

-

Poirier, D. (2010). Schematic representation of the implication of steroid sulfatase (STS)... ResearchGate. [Link]

-

Organic Chemistry Portal. Sulfamate synthesis by sulfamoylation. [Link]

-

Woo, L. W. L., et al. (2011). Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495). NIH. [Link]

-

Supuran, C. T. (2008). Sulfamates and their therapeutic potential. PubMed. [Link]

-

Grotli, M., et al. (2022). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. ACS Publications. [Link]

-

Supuran, C. T., et al. (2009). Carbonic anhydrase inhibitors. Comparison of aliphatic sulfamate/bis-sulfamate adducts with isozymes II and IX as a platform for designing tight-binding, more isoform-selective inhibitors. PubMed. [Link]

-

McKenna, S. L., et al. (2019). 3,17β-Bis-sulfamoyloxy-2-methoxyestra-1,3,5(10)-triene and Nonsteroidal Sulfamate Derivatives Inhibit Carbonic Anhydrase IX: Structure-Activity Optimization for Isoform Selectivity. PubMed. [Link]

Sources

- 1. Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women’s Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steroid sulfatase and sulfotransferases in the estrogen and androgen action of gynecological cancers: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Steroid sulfatase inhibitors for estrogen- and androgen-dependent cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Steroid sulfatase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Irosustat - Wikipedia [en.wikipedia.org]

- 13. Sulfamates and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3,17β-Bis-sulfamoyloxy-2-methoxyestra-1,3,5(10)-triene and Nonsteroidal Sulfamate Derivatives Inhibit Carbonic Anhydrase IX: Structure-Activity Optimization for Isoform Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Carbonic anhydrase inhibitors. Comparison of aliphatic sulfamate/bis-sulfamate adducts with isozymes II and IX as a platform for designing tight-binding, more isoform-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Sulfamate synthesis by sulfamoylation [organic-chemistry.org]

- 23. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

Initial Investigation of Phenylsulfamate Enzyme Inhibitory Activities: A Technical Guide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the initial investigation of phenylsulfamate and its derivatives as enzyme inhibitors. Drawing upon established methodologies and field-proven insights, this document details the rationale behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Therapeutic Potential of Phenylsulfamate Derivatives

Phenylsulfamates are a class of organic compounds characterized by a phenyl ring linked to a sulfamate functional group (-OSO₂NH₂).[1] This chemical scaffold has garnered significant attention in medicinal chemistry due to its ability to potently and often irreversibly inhibit specific enzymes. The sulfamate moiety can act as a mimic of the natural sulfate group in biological substrates, leading to the inactivation of target enzymes.[2][3]

The primary enzymatic targets of phenylsulfamate derivatives investigated to date are steroid sulfatase (STS) and carbonic anhydrases (CAs).[1][4]

-

Steroid Sulfatase (STS): STS is a crucial enzyme in the biosynthesis of active steroid hormones, such as estrogens and androgens, by hydrolyzing inactive steroid sulfates.[2][5][6] Inhibition of STS is a key therapeutic strategy for hormone-dependent cancers, including breast and prostate cancer.[2][5][7] Phenylsulfamate-based inhibitors are potent, often irreversible, inhibitors of STS.[1][2]

-

Carbonic Anhydrases (CAs): CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and as diuretics.[1][9][10] Certain phenylsulfamate derivatives have demonstrated significant inhibitory activity against various CA isoforms.[11][12]

This guide will provide detailed protocols for the initial in vitro and cell-based screening of phenylsulfamate derivatives against these two important classes of enzymes.

Foundational Knowledge: Synthesis of Phenylsulfamate Derivatives

A common route for the synthesis of many bioactive phenylsulfamate derivatives, such as the potent 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol-based STS inhibitors, involves a multi-step process.[4][13]

General Synthesis Workflow for 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Sulfamates:

Caption: General synthetic pathway for 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol sulfamates.

Core Experimental Protocols

This section provides detailed, step-by-step methodologies for the initial investigation of phenylsulfamate enzyme inhibitory activities.

In Vitro Steroid Sulfatase (STS) Inhibition Assay

This assay determines the direct inhibitory effect of a test compound on STS activity using human placental microsomes as the enzyme source.[2][9][14]

3.1.1. Experimental Workflow:

Caption: Workflow for the in vitro steroid sulfatase (STS) inhibition assay.

3.1.2. Detailed Protocol:

-

Reagent Preparation:

-

Phosphate Buffer: Prepare a 50 mM phosphate buffer (pH 7.4).

-

Enzyme Source: Use human placental microsomes, diluted in phosphate buffer to a final protein concentration of 10-20 µg/mL.

-

Substrate: Prepare a stock solution of [³H]estrone sulfate (E1S) in ethanol. The final concentration in the assay should be below the Km value (typically 2-5 µM).

-

Test Compound: Prepare a stock solution of the phenylsulfamate derivative in DMSO. Serially dilute the stock solution to obtain a range of concentrations for testing.

-

Toluene: Use scintillation-grade toluene.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the following in order:

-

Phosphate buffer (to a final volume of 500 µL)

-

Test compound solution (or DMSO for control)

-

Human placental microsome suspension

-

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the [³H]E1S substrate.

-

Incubate the reaction mixture at 37°C for 30 minutes with gentle agitation.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding 1 mL of ice-cold toluene.

-

Vortex vigorously for 30 seconds to extract the hydrolyzed, non-polar product ([³H]estrone) into the organic phase.

-

Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.

-

-

Radioactivity Measurement:

-

Carefully transfer a known volume of the upper toluene layer to a scintillation vial.

-

Add an appropriate scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of STS inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vitro Carbonic Anhydrase (CA) Inhibition Assay

This colorimetric assay measures the esterase activity of CA and is a common method for screening inhibitors.[8]

3.2.1. Experimental Workflow:

Caption: Workflow for the in vitro carbonic anhydrase (CA) inhibition assay.

3.2.2. Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a 20 mM Tris-HCl buffer (pH 7.4).

-

Enzyme Solution: Prepare a solution of purified human carbonic anhydrase (e.g., hCA I or hCA II) in the assay buffer. The final concentration should result in a linear reaction rate.

-

Substrate Solution: Prepare a fresh solution of 4-nitrophenyl acetate (NPA) in a minimal amount of acetonitrile and dilute with the assay buffer.

-

Test Compound: Prepare a stock solution of the phenylsulfamate derivative in DMSO and create serial dilutions.

-

-

Plate Setup (96-well plate):

-

Blank wells: Assay buffer only.

-

Control wells: Assay buffer, enzyme solution, and DMSO.

-

Inhibitor wells: Assay buffer, enzyme solution, and test compound at various concentrations.

-

-

Pre-incubation:

-

Add the assay buffer, enzyme solution, and test compound (or DMSO) to the respective wells.

-

Incubate the plate at room temperature for 15 minutes.

-

-

Reaction Initiation and Kinetic Measurement:

-

Initiate the reaction by adding the NPA substrate solution to all wells.

-

Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader. The product, 4-nitrophenol, absorbs at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC₅₀ value. For more detailed mechanistic studies, Ki values can be determined by performing the assay with varying substrate concentrations and applying the Michaelis-Menten and Lineweaver-Burk equations.[13]

-

Cell-Based Steroid Sulfatase (STS) Activity Assay

This assay evaluates the ability of a compound to inhibit STS activity within a cellular context, providing insights into cell permeability and intracellular efficacy.[2] The MCF-7 human breast adenocarcinoma cell line, which is estrogen receptor-positive, is a commonly used model.[2][7]

3.3.1. Experimental Workflow:

Caption: Workflow for the cell-based steroid sulfatase (STS) activity assay.

3.3.2. Detailed Protocol:

-

Cell Culture:

-

Culture MCF-7 cells in a suitable medium (e.g., MEM with Earle's salts) supplemented with fetal bovine serum, L-glutamine, and antibiotics in a humidified incubator at 37°C with 5% CO₂.[15]

-

Seed the cells in 6-well plates and allow them to reach near-confluency.

-

-

Cell Treatment:

-

Treat the cells with various concentrations of the phenylsulfamate derivative for 24 hours. Include a vehicle control (DMSO).

-

-

Substrate Incubation:

-

After the treatment period, remove the medium and add fresh medium containing [³H]estrone sulfate (E1S).

-

Incubate the cells for 4 hours at 37°C.

-

-

Product Extraction:

-

Transfer the culture medium to a tube containing toluene.

-

Vortex vigorously to extract the hydrolyzed [³H]estrone.

-

Centrifuge to separate the layers.

-

-

Radioactivity Measurement:

-

Measure the radioactivity in the toluene layer using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of STS inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value.

-

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the inhibitory activities of representative phenylsulfamate derivatives against STS and CAs.

Table 1: Steroid Sulfatase (STS) Inhibitory Activity of Phenylsulfamate Derivatives

| Compound ID | Derivative Class | Assay Type | IC₅₀ (nM) | Reference |

| 5l | 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate | Enzymatic | 36.78 | [1][4] |

| 5l | 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate | Cell-based (MCF-7) | 0.21 | [1][4][16] |

| 4a | 4-(1-(m-tolyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate | Cell-based (MCF-7) | 1.90 | [1] |

| 4b | 4-(1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate | Cell-based (MCF-7) | 1.71 | [1] |

| Irosustat | Coumarin-based sulfamate | Enzymatic | 8 | [4] |

| EMATE | Steroidal sulfamate | Cell-based (MCF-7) | 0.065 | [4] |

Table 2: Carbonic Anhydrase (CA) Inhibitory Activity of Phenylsulfamate Derivatives

| Compound Class | CA Isoform | Kᵢ (nM) | Reference |

| Fluorinated phenylsulfamates | CA IX | 2.8 - 47 | [11] |

| Fluorinated phenylsulfamates | CA XII | 1.9 - 35 | [11] |

| Fluorinated phenylsulfamates | CA I | 53 - 415 | [11] |

| Fluorinated phenylsulfamates | CA II | 20 - 113 | [11] |

| Glycine/Phenylalanine Sulfonamides | hCA I | 14,660 - 315,000 | [13] |

| Glycine/Phenylalanine Sulfonamides | hCA II | 18,310 - 143,800 | [13] |

| AHR-16329 | CA-II | 7 | [10] |

Conclusion and Future Directions

The protocols and data presented in this guide provide a robust framework for the initial investigation of phenylsulfamate derivatives as enzyme inhibitors. The potent and often selective inhibitory activities of these compounds against STS and CAs underscore their therapeutic potential. Further studies should focus on elucidating the detailed mechanism of action, exploring structure-activity relationships, and evaluating the in vivo efficacy and safety of promising lead compounds.

References

-

Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. ACS Publications. [Link]

-

Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. National Institutes of Health. [Link]

-

Carbonic anhydrase inhibitors: Design, synthesis, kinetic, docking and molecular dynamics analysis of novel glycine and phenylalanine sulfonamide derivatives. PubMed. [Link]

-

Carbonic anhydrase inhibitors; fluorinated phenyl sulfamates show strong inhibitory activity and selectivity for the inhibition of the tumor-associated isozymes IX and XII over the cytosolic ones I and II. PubMed. [Link]

-

Steroid sulfatase: molecular biology, regulation, and inhibition. PubMed. [Link]

-

New assay for steroid sulfatase (EC 3.1.6.2) and its application for studies of human placental and skin sulfatase. PubMed. [Link]

-

Carbonic Anhydrase Activity Assay. Protocols.io. [Link]

-

Discovery of a sulfamate-based steroid sulfatase inhibitor with intrinsic selective estrogen receptor modulator properties. PubMed. [Link]

-

Carbonic Anhydrase Activity Assay. Protocols.io. [Link]

-

Development of Sulfamoylated 4-(1-Phenyl-1 H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. PubMed. [Link]

-

Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. PubMed. [Link]

-

Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. Oxford Academic. [Link]

-

Inhibition of STS activity in placental microsomes by sulfamates... ResearchGate. [Link]

-

Synthesis of Gallic-Acid-1-Phenyl-1H-[1][2][4]Triazol-4-yl Methyl Esters as Effective Antioxidants. ResearchGate. [Link]

-

Human Placental Steroid Sulfatase: Purification and Properties. PubMed. [Link]

-

The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases. Frontiers in Pharmacology. [Link]

-

Carbonic anhydrase inhibitory activity and ocular pharmacology of organic sulfamates. PubMed. [Link]

-

Synthesis of Novel Phenol based 1, 2, 3- Triazole by Using the Magnetically Active Fe3O4.Cu2ONanocatalyst. AIP Publishing. [Link]

-

Inhibitory Effects of Sulfonamide Derivatives on the β-Carbonic Anhydrase (MpaCA) from Malassezia pachydermatis, a Commensal, Pathogenic Fungus Present in Domestic Animals. National Institutes of Health. [Link]

-

Protocol of Aromatase Breast cancer cell line (MCF-7 aro) Cell- based Assay for High-throughput Screening. National Center for Advancing Translational Sciences. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Synthesis of Gallic-Acid-1-Phenyl-1H-[1,2,3]Triazol-4-yl Methyl Esters as Effective Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human placental steroid sulfatase: purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbonic anhydrase inhibitory activity and ocular pharmacology of organic sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbonic anhydrase inhibitors; fluorinated phenyl sulfamates show strong inhibitory activity and selectivity for the inhibition of the tumor-associated isozymes IX and XII over the cytosolic ones I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Carbonic anhydrase inhibitors: Design, synthesis, kinetic, docking and molecular dynamics analysis of novel glycine and phenylalanine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New assay for steroid sulfatase (EC 3.1.6.2) and its application for studies of human placental and skin sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tripod.nih.gov [tripod.nih.gov]

- 16. Development of Sulfamoylated 4-(1-Phenyl-1 H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hydrolysis Kinetics and Mechanisms of Phenylsulfamate Esters

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Phenylsulfamate esters are a class of compounds of significant interest, particularly in medicinal chemistry, where they form the active pharmacophore for potent, irreversible steroid sulfatase (STS) inhibitors.[1] The therapeutic efficacy of these molecules is intrinsically linked to their stability and reactivity, governed by their hydrolysis. This guide provides a comprehensive exploration of the complex hydrolysis kinetics and the pH-dependent mechanistic pathways of phenylsulfamate esters. We will dissect the associative and dissociative routes, delve into the structure-reactivity relationships, and provide validated experimental protocols for kinetic analysis, offering a holistic view for researchers in drug design and physical organic chemistry.

Introduction: The Significance of Phenylsulfamate Esters

Steroid sulfatase (STS) is a critical enzyme responsible for the hydrolysis of steroid sulfates, converting them into their biologically active forms.[1][2][3] Elevated levels of active steroid hormones, such as estrogens and androgens, are implicated in the progression of hormone-dependent diseases, including breast and prostate cancers.[2] Phenylsulfamate esters are the cornerstone of mechanism-based STS inhibitors, which irreversibly inactivate the enzyme, thereby reducing the levels of active steroid hormones.[1][2][4]

Understanding the non-enzymatic hydrolysis of these esters is paramount for several reasons:

-

Drug Stability: Predicting the shelf-life and in vivo stability of potential drug candidates.

-

Mechanism of Action: The hydrolysis of the sulfamate moiety is believed to generate a reactive electrophile, sulfamoyl (HN=S(=O)2), which is central to the enzyme inactivation process.[5]

-

Rational Design: A deep mechanistic understanding allows for the rational design of next-generation inhibitors with optimized stability and potency.

The hydrolysis of phenylsulfamate esters is not governed by a single mechanism but rather a fascinating continuum of pathways dictated primarily by the pH of the medium.

The Mechanistic Landscape of Hydrolysis

The hydrolysis of phenylsulfamate esters can be broadly categorized into distinct mechanisms that dominate in different pH regions. The journey from acidic to strongly alkaline conditions reveals a shift from bimolecular, associative pathways to unimolecular, dissociative routes.

Acidic to Neutral pH (approx. pH 2–5): Associative Sₙ2(S) Mechanism

In acidic to moderately acidic solutions, the hydrolysis proceeds via a direct, bimolecular associative mechanism, designated as Sₙ2 at the sulfur atom (Sₙ2(S)).[6][7]

-

Causality: In this pH range, the concentration of hydroxide ions is negligible, and the sulfamate's amino group is protonated or neutral, making it a poor leaving group for an elimination pathway. The dominant nucleophile is a water molecule.

-

Mechanism: A water molecule directly attacks the electrophilic sulfur center, leading to a pentacoordinate transition state. This is followed by the cleavage of the S–O bond, releasing the phenol and forming sulfamic acid in a concerted or near-concerted fashion.[6][7]

Neutral to Moderately Alkaline pH (approx. pH 6–9): Dissociative E1cB (Monoanion) Mechanism

As the pH increases into the neutral and mildly alkaline range, the mechanism shifts dramatically to a dissociative Elimination Unimolecular conjugate Base (E1cB) pathway.[6][7] This two-step mechanism is a hallmark of phenylsulfamate hydrolysis.

-

Step 1 (Deprotonation): The amino group of the sulfamate ester is deprotonated by a base (e.g., OH⁻ or water) to form its conjugate base, an N-anion. This is a rapid, reversible equilibrium.

-

Step 2 (Elimination): The resulting anion is unstable and undergoes the rate-determining step: the unimolecular expulsion of the phenoxide leaving group.[6][7] This step generates a highly reactive N-sulfonylamine (also known as sulfene amine, HN=SO₂) intermediate.[6][7]

-

Final Step (Hydration): The N-sulfonylamine intermediate is rapidly trapped by water to yield the final product, sulfamic acid.[6]

This E1cB mechanism is favored because the formation of the N-anion significantly weakens the S-O bond, facilitating the departure of the phenoxide.

Strongly Alkaline pH (approx. pH > 9): Dissociative E1cB (Dianion) Mechanism

In more strongly alkaline solutions, a variation of the E1cB mechanism occurs. The conjugate base formed in the first step can undergo a second deprotonation to form a dianionic species.[6][7]

-

Mechanism: This dianion then expels the aryloxide leaving group to generate the N-sulfonylamine anion (⁻N=SO₂).[6][7] This intermediate is subsequently protonated and hydrated by the solvent to form sulfamic acid.[6][7]

A Special Case at Physiological pH: The "Proton-in-Flight" Mechanism

For N-alkyl or N-aryl sulfamates, a novel and remarkably efficient mechanism has been proposed for spontaneous hydrolysis under physiological conditions.[5]

-

Causality: This pathway circumvents the high energy barrier associated with direct water attack on the neutral ester.

-

Mechanism: It involves an intramolecular proton transfer from the sulfamate nitrogen to the bridging oxygen of the phenoxy leaving group within the transition state. This "proton-in-flight" action simultaneously neutralizes the developing negative charge on the leaving oxygen and the positive charge on the nitrogen, drastically lowering the activation energy.[5] This mechanism is estimated to accelerate the hydrolysis by a staggering factor of 10¹¹ compared to N,N-dialkyl analogues that lack a transferable proton.[5]

Mandatory Visualization: Hydrolysis Pathways of Phenylsulfamate Esters

Caption: Workflow for the spectrophotometric analysis of hydrolysis kinetics.

Quantitative Data Summary

The following table summarizes representative kinetic data for the hydrolysis of N-methyl O-phenyl sulfamate, illustrating the influence of pH and the utility of activation parameters.

| Parameter | Value | Conditions | Source |

| k_obs (low pH plateau) | (2.0 ± 0.1) x 10⁻⁵ s⁻¹ | pH < 9, 60 °C | [5] |

| k_obs (high pH plateau) | (1.09 ± 0.07) x 10⁻⁵ s⁻¹ | pH > 9, 60 °C | [5] |

| Kinetic pKₐ | 9.1 ± 0.3 | 60 °C | [5] |

| ΔH‡ | 18.7 ± 0.5 kcal/mol | pH 5.9 | [5] |

| ΔS‡ | -24 ± 1 cal/mol·K | pH 5.9 | [5] |

The Role of Theoretical & Computational Chemistry

Modern computational methods, such as Density Functional Theory (DFT) and high-level ab initio calculations (e.g., SCS-MP2//B3LYP), have become indispensable tools for corroborating experimental findings. [8][9]Theoretical studies can:

-

Distinguish Pathways: Calculate the energy barriers for different proposed mechanisms (e.g., Sₙ1 vs. Sₙ2), providing evidence for the most likely path. For instance, theory traces the preference for an Sₙ1 pathway for aryl sulfamate monoanions to the greater stability of the SO₂NH intermediate compared to SO₃. [8][9]* Characterize Transition States: Model the geometry and electronic structure of transition states, offering a molecular-level picture of the reaction coordinate.

-

Evaluate Intermediates: Assess the stability of proposed intermediates, such as the sulfated formylglycine residue in the active site of STS during inactivation. [8][9] These computational insights, when paired with experimental kinetic data, provide a powerful, synergistic approach to fully understanding the complex reactivity of phenylsulfamate esters.

Conclusion

The hydrolysis of phenylsulfamate esters is a rich and multifaceted area of study, governed by a delicate interplay of pH, electronic effects, and intramolecular assistance. The mechanistic transition from an associative Sₙ2(S) pathway in acidic media to dissociative E1cB routes in alkaline conditions, complemented by the highly efficient "proton-in-flight" mechanism, showcases the chemical versatility of this functional group. A thorough grasp of these kinetics and mechanisms, validated by robust experimental protocols and supported by theoretical calculations, is essential for the continued development of sulfamate-based therapeutics and for advancing our fundamental knowledge of sulfuryl transfer reactions.

References

-

Williams, S. J., & Gherman, B. F. (2012). Proton-in-Flight Mechanism for the Spontaneous Hydrolysis of N-Methyl O-Phenyl Sulfamate: Implications for the Design of Steroid Sulfatase Inhibitors. National Institutes of Health. [Link]

-

Spillane, W. J., Thea, S., et al. (2015). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. ResearchGate. [Link]

-

Spillane, W. J., Thea, S., et al. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry. [Link]

-

Sci-Hub. (n.d.). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Sci-Hub. [Link]

-

Patsnap Synapse. (2024). What are STS inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Woo, L. W. L., et al. (2021). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. MDPI. [Link]

-

Kamerlin, S. C. L., et al. (2014). Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates. ResearchGate. [Link]

-

Kamerlin, S. C. L., et al. (2014). Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates. ACS Publications. [Link]

-

Reed, M. J., et al. (2005). Steroid sulfatase: molecular biology, regulation, and inhibition. PubMed. [Link]

-

Reed, M. J., et al. (2005). Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. Oxford Academic. [Link]

-

Williams, S. J., et al. (2014). Experimental and theoretical insights into the mechanisms of sulfate and sulfamate ester hydrolysis and the end products of type I sulfatase inactivation by aryl sulfamates. PubMed. [Link]

Sources

- 1. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are STS inhibitors and how do they work? [synapse.patsnap.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future [mdpi.com]

- 5. Proton-in-Flight Mechanism for the Spontaneous Hydrolysis of N-Methyl O-Phenyl Sulfamate: Implications for the Design of Steroid Sulfatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sci-hub.se [sci-hub.se]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Experimental and theoretical insights into the mechanisms of sulfate and sulfamate ester hydrolysis and the end products of type I sulfatase inactivation by aryl sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]

Spontaneous Hydrolysis of N-methyl O-phenyl sulfamate: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl O-phenyl sulfamate is a key molecule in the study of sulfuryl group transfer reactions. Its importance extends significantly into the pharmaceutical sciences, where it serves as a structural model for a class of potent steroid sulfatase (STS) inhibitors.[1][2] These inhibitors are under investigation for the treatment of hormone-dependent cancers, such as breast cancer. The therapeutic action of these drugs often involves the release of a reactive electrophile following the cleavage of the sulfamate group. Therefore, a deep understanding of the non-enzymatic, or spontaneous, hydrolysis of these compounds under physiological conditions is paramount for designing stable, effective, and predictable drug candidates. This guide provides an in-depth exploration of the unique mechanism governing the spontaneous hydrolysis of N-methyl O-phenyl sulfamate, the kinetic parameters that define its reactivity, and the experimental protocols required to rigorously study this reaction.

The "Proton-in-Flight" Mechanism: An Intramolecular Catalytic Masterclass

At neutral pH, conditions that simulate a physiological environment, the hydrolysis of N-methyl O-phenyl sulfamate does not proceed through a simple nucleophilic attack by water. Instead, it employs a sophisticated and remarkably efficient intramolecular mechanism known as the "proton-in-flight" or intramolecular proton transfer mechanism.[1][3]

In this pathway, the proton attached to the sulfamoyl nitrogen is transferred directly to the oxygen of the leaving group (the phenoxy group) within the transition state. This concerted proton transfer effectively turns a poor leaving group (phenoxide) into a much better one (phenol), dramatically facilitating the cleavage of the sulfur-oxygen bond. This internal catalytic assistance is incredibly powerful; it is estimated to accelerate the rate of hydrolysis by a staggering factor of 10¹¹.[1][2][3]

The definitive evidence for this mechanism comes from comparative kinetics. The analog, N,N-dimethyl O-phenyl sulfamate, which lacks the essential N-H proton, is exceptionally stable. Its spontaneous hydrolysis is too slow to be measured at 60 °C, with a calculated half-life of millions of years.[2][4] This stark difference in reactivity underscores the critical role of the transferable proton in the decomposition of N-methyl O-phenyl sulfamate.

Caption: "Proton-in-Flight" mechanism for N-methyl O-phenyl sulfamate hydrolysis.

The Influence of pH on Reaction Kinetics and Mechanism

The rate of hydrolysis of N-methyl O-phenyl sulfamate is highly dependent on the pH of the medium. A plot of the observed rate constant versus pH reveals distinct kinetic regions, indicating that different species and mechanisms are dominant under different conditions.[2]

-

Acidic Conditions (pH < 5): In acidic solutions, the hydrolysis is generally acid-catalyzed. For related N-alkyl sulfamates, this involves the protonation of the nitrogen atom, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.[5][6] For other phenylsulfamate esters, an associative S(N)2(S) mechanism, where water acts as the nucleophile, has been observed in this pH range.[7][8]

-

Neutral Conditions (pH ~5-9): This is the region where the "proton-in-flight" mechanism, involving the neutral form of the molecule, is the major pathway.[2]

-

Alkaline Conditions (pH > 9.1): At high pH, the N-H proton is abstracted to form the corresponding anion. This anionic species is significantly more stable and hydrolyzes more slowly than the neutral form.[2] For other sulfamate esters in alkaline solutions, a dissociative elimination-addition (E1cB) mechanism can occur, proceeding through a reactive N-sulfonylamine intermediate.[7][8]

The kinetic pKa for the deprotonation of N-methyl O-phenyl sulfamate is approximately 9.1 at 60 °C.[2] This value marks the transition point where the reaction of the anionic form begins to dominate.

Caption: pH-dependent hydrolysis pathways for sulfamate esters.

Quantitative Kinetic and Thermodynamic Analysis

The study of reaction kinetics provides invaluable quantitative data to support proposed mechanisms. The hydrolysis of N-methyl O-phenyl sulfamate (1) and its N,N-dimethyl analog (2) has been characterized by determining their rate constants and activation parameters.

| Compound | Condition | Rate Constant (k) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Reference |

| N-methyl O-phenyl sulfamate (1) | Low pH plateau (60 °C) | (2.0 ± 0.1) × 10⁻⁵ s⁻¹ | Not Reported | Not Reported | [2] |

| N-methyl O-phenyl sulfamate (1) | High pH plateau (60 °C) | (1.09 ± 0.07) × 10⁻⁵ s⁻¹ | Not Reported | Not Reported | [2] |

| N,N-dimethyl O-phenyl sulfamate (2) | pH 5.9 (240-279 °C) | Extrapolated t½ = 4x10⁶ yrs at 60°C | 38 ± 3 | -14 ± 6 | [2] |

| N-neopentyl sulfamate | pH 5.6 (150-250 °C) | Extrapolated k₂ = 3x10⁻⁹ M⁻¹s⁻¹ at 25°C | 34.2 ± 1.1 | +17 ± 2 | [5] |

Analysis of Parameters:

-

Rate Constants (k): The direct comparison of rate constants highlights the massive rate enhancement provided by the N-H proton.

-

Enthalpy of Activation (ΔH‡): This represents the energy barrier of the reaction. The high ΔH‡ for the N,N-dimethyl analog (38 kcal/mol) confirms its high stability and the slow rate of hydrolysis.[2]

-

Entropy of Activation (ΔS‡): This parameter reflects the change in disorder from the reactant to the transition state. The slightly negative ΔS‡ for the N,N-dimethyl analog is consistent with an associative or bimolecular mechanism where molecules come together in the transition state.[2] Conversely, the positive ΔS‡ for the acid-catalyzed hydrolysis of N-neopentyl sulfamate suggests a more dissociative, unimolecular-like transition state.[5]

Experimental Protocols for Kinetic Analysis

A robust investigation of hydrolysis kinetics requires precise and reliable experimental methodologies. Below are two field-proven protocols for monitoring the spontaneous hydrolysis of N-methyl O-phenyl sulfamate.

Protocol 1: Kinetic Analysis by UV-Visible Spectrophotometry

This method is ideal for continuous monitoring of the reaction by observing the formation of the phenol or phenoxide product, which has a distinct UV absorbance from the starting sulfamate.[2]

1. Reagent and Solution Preparation: a. Buffer Solutions: Prepare a series of buffers (e.g., acetate, phosphate, Tris) at the desired pH values. Ensure the final ionic strength is constant across all experiments by adding a salt like NaCl (e.g., final I = 0.55 M).[2] b. Stock Solution: Prepare a concentrated stock solution of N-methyl O-phenyl sulfamate in a suitable solvent (e.g., acetonitrile).

2. Reaction Setup and Execution: a. Temperature Equilibration: Place the buffer solution in a cuvette and allow it to equilibrate to the desired reaction temperature (e.g., 60 °C) inside the spectrophotometer's temperature-controlled cell holder. b. Reaction Initiation: Initiate the reaction by adding a small aliquot of the sulfamate stock solution to the cuvette. The final concentration should be low enough to ensure a linear absorbance response (e.g., ~0.3 mM).[2] c. Data Acquisition: Immediately begin monitoring the change in absorbance over time at the wavelength corresponding to maximum absorbance of the product (e.g., ~290 nm for phenoxide).

3. Data Analysis: a. Calculate Pseudo-First-Order Rate Constant (k_obs): The reaction is performed with water in vast excess, so the kinetics should follow a pseudo-first-order model. Plot the natural logarithm of (A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at reaction completion. b. Determine k_obs: The negative of the slope of this line gives the observed rate constant, k_obs.

Protocol 2: Kinetic Analysis by ¹H NMR Spectroscopy

This method is particularly useful for slow reactions that must be run at very high temperatures or when it is necessary to simultaneously observe the disappearance of reactant and the appearance of multiple products.[2][4][5]

1. Sample Preparation: a. Dissolve a known amount of N-methyl O-phenyl sulfamate in a buffered D₂O solution within a high-pressure NMR tube. b. Add a known amount of an inert internal standard (e.g., pyrazine) for accurate quantification.[2]

2. Reaction Execution: a. Seal the NMR tube. For reactions above the solvent's boiling point, the tubes may need to be placed in protective steel pipe bombs.[2] b. Place the tube(s) in a thermostatically controlled oven or heating block set to the desired high temperature (e.g., 240 °C for the N,N-dimethyl analog).[2] c. At specified time intervals, remove the tube, cool it rapidly to quench the reaction, and acquire a ¹H NMR spectrum.

3. Data Analysis: a. Monitor Signal Intensities: Integrate the signals corresponding to a unique proton on the starting material and a unique proton on the phenol product. b. Calculate Concentration: Normalize the integrals against the internal standard to determine the concentration of the reactant and product at each time point. c. Determine Rate Constant: Plot the natural logarithm of the reactant concentration versus time. The negative of the slope provides the first-order rate constant.

Caption: General workflow for the kinetic study of hydrolysis reactions.

Conclusion

The spontaneous hydrolysis of N-methyl O-phenyl sulfamate is a textbook example of intramolecular catalysis. The "proton-in-flight" mechanism provides a low-energy pathway for decomposition at neutral pH, a phenomenon of critical importance in the field of drug design. Understanding this pathway, along with its pH dependence and kinetic profile, allows medicinal chemists to rationally design sulfamate-based inhibitors with tailored stability and reactivity profiles. The experimental methodologies detailed herein provide a robust framework for researchers to probe these fundamental reactions, contributing to the development of safer and more effective therapeutic agents.

References

- Edwards, D. R., & Wolfenden, R. (2012). Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. Journal of the American Chemical Society.

-

Edwards, D. R., & Wolfenden, R. (2012). Proton-in-flight mechanism for the spontaneous hydrolysis of N-methyl O-phenyl sulfamate: implications for the design of steroid sulfatase inhibitors. The Journal of Organic Chemistry, 77(9), 4495–4500. Available at: [Link]

-

Edwards, D. R., & Wolfenden, R. (2012). Proton-in-Flight Mechanism for the Spontaneous Hydrolysis of N-Methyl O-Phenyl Sulfamate: Implications for the Design of Steroid Sulfatase Inhibitors. The Journal of Organic Chemistry. Available at: [Link]

-

Edwards, D. R., & Wolfenden, R. (2012). Proton-in-Flight Mechanism for the Spontaneous Hydrolysis of N-Methyl O-Phenyl Sulfamate: Implications for the Design of Steroid Sulfatase Inhibitors. The Journal of Organic Chemistry. Available at: [Link]

-

Edwards, D. R., & Wolfenden, R. (2012). Proton-in-Flight Mechanism for the Spontaneous Hydrolysis of N-Methyl O-Phenyl Sulfamate: Implications for the Design of Steroid Sulfatase Inhibitors. National Institutes of Health. Available at: [Link]

-